molecular formula C18H12BrN3O3 B12214962 6-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

6-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B12214962
M. Wt: 398.2 g/mol
InChI Key: VCUVOXLGXNLMKB-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenyl-oxadiazole moiety attached to the benzofuran core. It has garnered interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and bromoacetophenone, under acidic or basic conditions.

    Formation of Oxadiazole Ring: The 1,2,5-oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the brominated benzofuran with the oxadiazole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to the formation of amines or debrominated products.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or debrominated products.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have investigated its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological properties. It has been studied for its activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the oxadiazole ring, which may result in different biological activities.

    3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.

    6-bromo-3-methyl-1-benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide, leading to different chemical properties.

Uniqueness

The presence of both the bromine atom and the oxadiazole ring in 6-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

6-bromo-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12BrN3O3/c1-10-13-8-7-12(19)9-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23)

InChI Key

VCUVOXLGXNLMKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

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